molecular formula C11H14N4 B3058124 5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile CAS No. 879896-60-3

5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B3058124
CAS No.: 879896-60-3
M. Wt: 202.26
InChI Key: IDJQEWVOVVIDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol (CAS: 879896-60-3) . It features a pyridine core substituted with a carbonitrile group at the 2-position and a 4-methylpiperazine moiety at the 5-position. This compound is widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its structural versatility. It is commercially available as a building block, with pricing reflecting its high purity (95%) and demand in specialized syntheses .

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)13-9-11/h2-3,9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJQEWVOVVIDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233827
Record name 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-60-3
Record name 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879896-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile typically involves the nucleophilic substitution reaction of 1-methylpiperazine with a suitable pyridine derivative. One common method includes the bromination of a precursor compound followed by nucleophilic substitution with 1-methylpiperazine . The reaction conditions often involve the use of solvents like acetic acid and catalysts such as palladium complexes to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, acetic acid as a solvent, and palladium complexes as catalysts . The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination followed by nucleophilic substitution with 1-methylpiperazine yields this compound .

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The exact molecular targets and pathways involved vary based on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine and Thiazole Families

Compounds with pyrimidine or thiazole cores but similar substituents (e.g., carbonitrile, piperazine) have been synthesized and evaluated for biological activity, particularly as kinase inhibitors:

Table 1: Key Pyrimidine and Thiazole Derivatives
Compound Name Molecular Formula MW (g/mol) Substituents Melting Point (°C) Purity/Activity
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (Target) C₁₁H₁₄N₄ 202.26 Pyridine, 2-cyano, 5-(4-methylpiperazine) Not Reported Synthetic intermediate
12l: 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-(4-acetylpiperazin-1-yl)phenylpyrimidine-5-carbonitrile C₂₄H₂₈N₈O 468.56 Pyrimidine, 5-cyano, 4-thiazole, acetylpiperazine 226–228 98% purity; CDK9 inhibitor
12m: 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-(4-piperazin-1-yl)phenylpyrimidine-5-carbonitrile C₂₀H₂₂N₈ 398.46 Pyrimidine, 5-cyano, 4-thiazole, piperazine 192–194 96% purity; CDK9 inhibitor
12n: 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-(3-piperidin-1-yl)phenylpyrimidine-5-carbonitrile C₂₁H₂₄N₈ 412.48 Pyrimidine, 5-cyano, 4-thiazole, piperidine 254–256 100% purity; CDK9 inhibitor

Key Observations :

  • Replacement of the pyridine core with pyrimidine (as in 12l, 12m, 12n) increases molecular complexity and weight, correlating with enhanced biological activity (e.g., CDK9 inhibition).
  • The 4-methylpiperazine group in the target compound is replaced with acetylpiperazine or piperidine in analogues, altering solubility and target affinity .

Pyridine Derivatives with Varied Substituents

Other pyridine-based carbonitriles with distinct substituents highlight the impact of functional groups on properties:

Table 2: Pyridine-Carbonitrile Analogues
Compound Name Molecular Formula MW (g/mol) Substituents Melting Point (°C) Applications
5-(Trifluoromethyl)picolinonitrile C₇H₃F₃N₂ 172.11 Pyridine, 2-cyano, 5-CF₃ Not Reported Organic synthesis intermediate
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile C₇H₄F₃N₃ 187.12 Pyridine, 2-cyano, 5-CF₃, 3-NH₂ Not Reported Apalutamide intermediate
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile C₂₂H₂₁N₅S 387.50 Pyridine, 3-cyano, 4-phenyl, 6-thiophene Not Reported Structural studies

Key Observations :

  • Trifluoromethyl groups (e.g., in 5-(Trifluoromethyl)picolinonitrile) enhance electron-withdrawing effects, increasing reactivity in coupling reactions compared to the target compound’s methylpiperazine group .
  • Amino substitutions (e.g., 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile) introduce hydrogen-bonding capabilities, broadening utility in drug design .

Pyrimidinecarbonitrile with Piperazine Moieties

A pyrimidine derivative with a piperazine group and extended aromaticity demonstrates divergent properties:

Compound Name Molecular Formula MW (g/mol) Substituents Predicted Properties
4-(4-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-(pyridin-2-yl)pyrimidine-5-carbonitrile C₂₂H₂₂N₆O 386.45 Pyrimidine, 5-cyano, 4-methoxyphenyl, 2-pyridyl Density: 1.31 g/cm³; pKa: 6.63

Key Observations :

  • The larger aromatic system (pyrimidine + pyridyl + methoxyphenyl) increases molecular weight and predicted boiling point (542.7°C), suggesting higher thermal stability than the target compound .

Biological Activity

5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure:
The molecular formula of this compound is C12_{12}H15_{15}N3_{3}. The compound features a pyridine ring substituted with a 4-methylpiperazine and a cyano group, contributing to its unique biological properties.

PropertyValue
Molecular Weight201.27 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and biofilm formation.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown promise against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50_{50} values indicating potent cytotoxicity.

The mechanism of action involves the inhibition of specific enzymes related to cell proliferation and survival pathways. It may act by disrupting DNA replication or interfering with protein synthesis, leading to reduced viability of cancer cells.

Table 2: Biological Activity Summary

Activity TypeTarget Cell LineIC50_{50} Value (µM)
AntimicrobialE. coli15
AnticancerA54910
AnticancerMCF-78

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa. The compound was found to inhibit biofilm formation significantly, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Cancer Cell Apoptosis

In another study, the compound was tested for its ability to induce apoptosis in multiple myeloma cells. The results indicated a marked increase in apoptosis markers when treated with the compound, highlighting its potential as an anticancer agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activities. Variations in substituents on the piperazine or pyridine rings have been shown to influence their potency and selectivity.

Comparative Analysis

When compared with other similar compounds, such as pyridine derivatives with different substituents, this compound exhibits unique properties that enhance its therapeutic potential.

Table 3: Comparison with Similar Compounds

Compound NameIC50_{50} (µM)Activity Type
This compound10Anticancer
Compound A (similar structure)25Anticancer
Compound B (different substituent)20Antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.